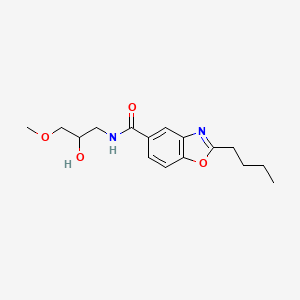![molecular formula C19H10F6N4OS B6066571 2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B6066571.png)
2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-yl)-5-(trifluoromethyl)-4-({[3-(trifluoromethyl)phenyl]imino}methyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique structural features and potential applications in various fields. The presence of trifluoromethyl groups and benzothiazole moiety contributes to its distinct chemical properties, making it a subject of interest in pharmaceutical and material science research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 2-aminobenzothiazole with trifluoromethyl-substituted aldehydes, followed by cyclization and further functionalization to introduce the pyrazolone ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of this compound is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its trifluoromethyl and benzothiazole groups. These interactions can modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
- 2-(1,3-Benzothiazol-2-yl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
- 2-(1,3-Benzothiazol-2-yl)-4-({[3-(trifluoromethyl)phenyl]imino}methyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness: The presence of both trifluoromethyl groups and the benzothiazole moiety in the same molecule makes this compound unique
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F6N4OS/c20-18(21,22)10-4-3-5-11(8-10)26-9-12-15(19(23,24)25)28-29(16(12)30)17-27-13-6-1-2-7-14(13)31-17/h1-9,28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGYSRSWWNRLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C(=C(N3)C(F)(F)F)C=NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6066496.png)
![ethyl 4-({2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}amino)benzoate](/img/structure/B6066499.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6066513.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6066514.png)
![N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6066527.png)
![Methyl 4-[3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate](/img/structure/B6066545.png)
![17-(5-acetyl-2-ethoxyphenyl)-1,8-dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B6066552.png)
![(5-fluoro-2-methoxyphenyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B6066553.png)
![(5Z)-2-amino-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B6066564.png)
![N-(3-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide](/img/structure/B6066583.png)
![2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B6066591.png)
![N-cyclohexyl-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6066597.png)
![4-{4-[(2,2-dimethyl-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}-1-(tetrahydro-3-thienyl)piperidine bis(trifluoroacetate)](/img/structure/B6066601.png)
